molecular formula C22H18ClN5O3 B2878929 N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941902-48-3

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2878929
CAS RN: 941902-48-3
M. Wt: 435.87
InChI Key: GWNWZXKYGQFCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Anticancer Activity

A study on the discovery of MGCD0103, a compound similar in structure to the one , highlighted its role as an orally active histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial and Antituberculosis Activity

Research into pyrimidine-incorporated Schiff base compounds, including structures akin to the one specified, showed good antibacterial, antifungal, and antituberculosis activity. This suggests potential applications in developing treatments for infectious diseases (Soni & Patel, 2017).

Antidepressant and Nootropic Agents

Another study synthesized and evaluated the pharmacological activity of compounds related to the one , demonstrating antidepressant and nootropic activities. This indicates potential use in treating depressive disorders and enhancing cognitive functions (Thomas et al., 2016).

Chemical Synthesis and Biological Evaluation

The synthesis of novel compounds with structures similar to the target chemical has been extensively studied, leading to the discovery of entities with varied biological activities. These activities include anticancer, anti-inflammatory, and antimicrobial effects, highlighting the compound's versatility in drug development and chemical biology research (Fookes et al., 2008; Al-Sanea et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3/c1-14-4-5-16(11-17(14)23)26-19(29)13-27-18-3-2-8-25-20(18)21(30)28(22(27)31)12-15-6-9-24-10-7-15/h2-11H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWZXKYGQFCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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